3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carbohydrazide group, a chlorophenyl group, and a phenylmethylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, carbohydrazide group, chlorophenyl group, and phenylmethylidene group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrazole ring, carbohydrazide group, chlorophenyl group, and phenylmethylidene group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Dynamics
Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted on pyrazole derivatives due to their industrial and biological importance. These studies involve quantum chemical analyses to understand the electronic structure, stability, and reactivity properties of such compounds. Molecular docking studies have indicated potential inhibitor activities against certain enzymes, suggesting applications in designing molecules with desired biological activities (Pillai et al., 2017).
Corrosion Protection Behavior
Research on carbohydrazide-pyrazole compounds has demonstrated their effectiveness in corrosion protection of mild steel in acidic solutions. These studies have utilized gravimetric and electrochemical methods to assess the inhibition efficiency, revealing the formation of protective layers on metal surfaces. Computational approaches, including Density Functional Theory (DFT) and Monte-Carlo simulations, have further elucidated the molecular orbital energies and adsorption behaviors of these compounds (Paul et al., 2020).
Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of novel pyrazole and isoxazole-based heterocycles have shown promising results. The compounds synthesized from carbohydrazide precursors exhibit varied antimicrobial activities against different bacterial and fungal strains. Such studies highlight the potential of pyrazole derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Molecular Docking and DFT Calculations
Detailed molecular docking and DFT calculations have been carried out for certain pyrazole-carbohydrazide derivatives, assessing their binding affinities towards specific enzymes and predicting their biological activities. These studies provide insights into the structural requirements for enhancing biological efficacy and stability of the molecules (Karrouchi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)15-10-16(21-20-15)17(23)22-19-11-12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXXEPVWBCDEBC-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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